molecular formula C12H22O2 B8752642 Cyclopentanone, 2-(1-hydroxyheptyl)- CAS No. 93430-30-9

Cyclopentanone, 2-(1-hydroxyheptyl)-

Cat. No. B8752642
Key on ui cas rn: 93430-30-9
M. Wt: 198.30 g/mol
InChI Key: VZAPPURGJHNQTF-UHFFFAOYSA-N
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Patent
US06833481B2

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyheptyl)cyclopentanone (70 g) synthesized in Reference Example 3, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 55 g of 2-heptylidenecyclopentanone (boiling point: 56° C./400 Pa; GC purity: 98.5%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
2-heptylidenecyclopentanone

Identifiers

REACTION_CXSMILES
O[CH:2]([CH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(O)(=O)C(O)=O>C1(C)C=CC=CC=1>[CH:2](=[C:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
OC(CCCCCC)C1C(CCC1)=O
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed
CUSTOM
Type
CUSTOM
Details
The formed water was removed
CUSTOM
Type
CUSTOM
Details
was not formed any more (about 2.5 hours)
Duration
2.5 h
WASH
Type
WASH
Details
The reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
the layers were separated from each other
WASH
Type
WASH
Details
Further, the resulting organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g)
CUSTOM
Type
CUSTOM
Details
was obtained
DISTILLATION
Type
DISTILLATION
Details
The product was distilled
DISTILLATION
Type
DISTILLATION
Details
a Claisen distillation apparatus

Outcomes

Product
Name
2-heptylidenecyclopentanone
Type
product
Smiles
C(CCCCCC)=C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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